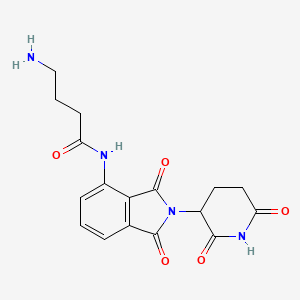

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide

Description

This compound (CAS: 2694728-46-4, molecular formula: C₁₇H₁₉ClN₄O₅, molecular weight: 394.81 g/mol) is a derivative of the 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl scaffold, functionalized with a 4-aminobutanamide group. It is commonly utilized in proteolysis-targeting chimera (PROTAC) research due to its ability to recruit E3 ubiquitin ligases via the cereblon-binding dioxopiperidine moiety. The hydrochloride salt form enhances solubility and stability for in vitro and in vivo applications .

Properties

Molecular Formula |

C17H18N4O5 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |

InChI |

InChI=1S/C17H18N4O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8,18H2,(H,19,22)(H,20,23,24) |

InChI Key |

BIZKVMVUICQNBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Key Reaction Scheme

- Starting Material: N-(3-aminophthaloyl)-glutamine (or isoglutamine) compound.

- Cyclizing Agent: 1,1′-carbonyldiimidazole (CDI).

- Solvents: Acetonitrile, tetrahydrofuran (THF), or N-methyl pyrrolidinone (NMP).

- Reaction Conditions:

- Temperature: Typically refluxing acetonitrile (80–87 °C) or room temperature for longer durations.

- Time: From 1 hour up to 24 hours depending on solvent and temperature.

- Molar Ratios: The ratio of precursor to CDI ranges from about 1:1 to 1:1.5, with some embodiments using 1:1.2 for optimal yield.

Detailed Procedure

-

- The N-(3-aminophthaloyl)-glutamine compound is dissolved in acetonitrile.

- CDI is added in a controlled molar ratio.

- The mixture is heated under reflux (approximately 80–87 °C) for around 3 hours.

- Alternatively, the reaction can be performed at room temperature in NMP or THF for 13 to 15 hours.

-

- After completion, the reaction mixture is cooled.

- The product is isolated, often as a free amine or converted into pharmaceutically acceptable acid salts (e.g., hydrochloride salt).

- Acid salts are prepared by reacting the free amine with acids such as hydrochloric acid, methanesulfonic acid, trifluoroacetic acid, p-toluenesulfonic acid, or others in a 1:1 molar ratio.

-

- The crude product may be purified by crystallization or other standard pharmaceutical purification techniques to obtain the desired polymorph or solvate forms.

Alternative Cyclization Agents and Catalysts

- Besides CDI, other cyclizing agents like thionyl chloride (SOCl2) , phosphoryl chloride (POCl3) , and their derivatives can be employed.

- The cyclization reaction can be catalyzed or promoted by bases such as triethylamine , pyridine , or substituted pyridines to improve reaction efficiency.

Enantiomeric Considerations

- The starting N-(3-aminophthaloyl)-glutamine compound can be racemic or enantiomerically pure.

- If a racemic mixture is prepared, it can be resolved into individual enantiomers using biological or chemical resolution methods.

Data Table Summarizing Preparation Conditions

| Parameter | Details/Range | Comments |

|---|---|---|

| Starting Material | N-(3-aminophthaloyl)-glutamine or isoglutamine | Precursor for cyclization |

| Cyclizing Agent | 1,1′-Carbonyldiimidazole (CDI) | Primary cyclizing agent |

| Alternative Cyclizing Agents | SOCl2, POCl3, derivatives | Used in some embodiments |

| Solvents | Acetonitrile, Tetrahydrofuran, N-methyl pyrrolidinone | Choice affects reaction time and temp |

| Temperature | 80–87 °C (reflux in acetonitrile) or RT (NMP/THF) | Higher temp shortens reaction time |

| Reaction Time | 1–24 hours | Typically 3 hours at reflux; longer at RT |

| Molar Ratio (Precursor:CDI) | 1:1 to 1:1.5 (commonly 1:1.2) | Optimal ratio for cyclization |

| Base Catalysts | Triethylamine, pyridine | Used to promote cyclization |

| Acid Salt Formation | HCl, methanesulfonic acid, trifluoroacetic acid, etc. | For salt conversion and improved stability |

| Enantiomeric Purity | Racemic or enantiomerically pure | Resolution possible post-synthesis |

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Scaffold Modifications

The dioxopiperidine-isoindolinone core is conserved across analogs, but substituents and linkers vary significantly:

Key Observations :

- Chain Length: The 4-aminobutanamide linker in the target compound balances steric hindrance and flexibility, whereas shorter chains (e.g., propanamide) may limit binding, and longer chains (e.g., octanoic acid) could improve target engagement but reduce cellular permeability .

- Terminal Functional Groups : Carboxylic acid derivatives (e.g., 216a-d) enable conjugation with targeting moieties, while azide-terminated analogs (e.g., PTC1580) facilitate click chemistry modifications .

Biological Activity

4-Amino-N-(2-(2,6-dioxopiperidin-3-YL)-1,3-dioxoisoindolin-4-YL)butanamide, commonly referred to as pomalidomide (CC-4047), is a compound with significant biological activity, particularly in the context of cancer treatment. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C20H24N4O6

- Molecular Weight : 416.43 g/mol

- CAS Number : 1957235-57-2

- Structure : The compound features a complex structure that includes a dioxopiperidine moiety linked to an isoindoline scaffold.

Pomalidomide exhibits multiple mechanisms of action that contribute to its biological activity:

- Immunomodulatory Effects : It enhances T-cell activation and promotes the production of cytokines, which are crucial for immune response modulation.

- Anti-inflammatory Properties : Pomalidomide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation .

- Antitumor Activity : The compound has shown efficacy in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Anticancer Properties

Pomalidomide has been extensively studied for its anticancer effects, particularly in hematological malignancies:

- Multiple Myeloma : Clinical studies have demonstrated that pomalidomide significantly improves patient outcomes in relapsed or refractory multiple myeloma when used in combination with dexamethasone .

- Mechanisms of Action in Cancer :

Case Studies

- Clinical Trials : In a phase II trial involving patients with relapsed multiple myeloma, pomalidomide showed an overall response rate of approximately 30% when administered at a dose of 4 mg daily for 21 days in a 28-day cycle .

- Combination Therapies : Studies indicate that combining pomalidomide with other agents like bortezomib enhances therapeutic efficacy and overcomes resistance mechanisms observed in multiple myeloma treatments.

In Vitro Studies

Numerous in vitro studies have assessed the antiproliferative activity of pomalidomide against various cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| RPMI8226 | 0.5 | Highly sensitive to pomalidomide |

| U266 | 0.8 | Moderate sensitivity |

| HCT116 | 1.5 | Shows cell type specificity |

| EA.hy926 | 0.15 | Indicates strong antiangiogenic effects |

These studies reveal that pomalidomide exhibits potent activity across different tumor types, indicating its broad potential as an anticancer agent.

In Vivo Studies

Animal models have also been utilized to evaluate the efficacy of pomalidomide:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)butanamide and its derivatives?

- Methodology : The compound is typically synthesized via multi-step reactions involving amide coupling, nucleophilic substitution, or Suzuki-Miyaura cross-coupling. For example, derivatives with PEG linkers (e.g., Pomalidomide-PEG4-Alkyne) are synthesized by conjugating the dioxopiperidine core with functionalized spacers using carbodiimide-mediated coupling (e.g., EDC/HOBt) . Patent examples (e.g., US20220324855) describe regioselective amidation of isoindolinone intermediates with aminoalkyl carboxylic acids under inert conditions .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization. Purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodology : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and regiochemistry. For crystallographic validation, SHELX software (SHELXL/SHELXD) is employed for small-molecule refinement, particularly for resolving π-π stacking in isoindolinone cores . IR spectroscopy (e.g., 1695 cm⁻¹ for carbonyl stretches) helps identify functional groups .

Q. What solubility and stability challenges are associated with this compound?

- Methodology : The compound exhibits poor aqueous solubility due to its hydrophobic dioxoisoindolinone core. Solubility can be improved via PEGylation (e.g., PEG4 linkers in Pomalidomide-PEG4-Alkyne) or formulation with DMSO/PBS mixtures (tested at 10 mM stock solutions) . Stability studies (e.g., 37°C in serum) require HPLC monitoring to detect hydrolytic degradation of the amide bond .

Advanced Research Questions

Q. How does this compound interact with cereblon (CRBN) in targeted protein degradation?

- Methodology : The dioxopiperidine moiety binds CRBN, a component of the E3 ubiquitin ligase complex, enabling proteasomal degradation of target proteins. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Co-crystallization with CRBN (e.g., PDB: 4CI1) reveals key hydrogen bonds with Trp380 and His353 residues . In cellular assays, monitor degradation via Western blot (e.g., 72-hour treatment in MM.1S myeloma cells) .

Q. What in vivo models are suitable for studying its pharmacokinetics and efficacy?

- Methodology : Use murine xenograft models (e.g., subcutaneous tumors expressing MYC or CDK9) to assess bioavailability and tumor suppression. Administer via oral gavage (10–50 mg/kg) and measure plasma concentrations using LC-MS/MS. Pharmacodynamic endpoints include qPCR for MYC mRNA reduction and immunohistochemistry for protein degradation .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Validate compound purity (>98% by HPLC) and use orthogonal assays (e.g., CETSA for target engagement vs. immunofluorescence for degradation). Compare results with structurally analogous degraders (e.g., Thalidomide-PEG2-Alisertib) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.